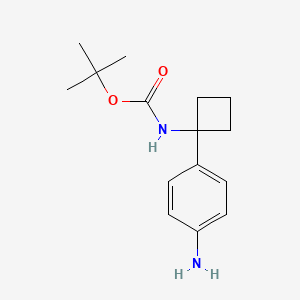

叔丁基(1-(4-氨基苯基)环丁基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate” is a chemical compound with the CAS Number: 1259224-00-4 . It has a molecular weight of 262.35 and its IUPAC name is tert-butyl 1-(4-aminophenyl)cyclobutylcarbamate . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

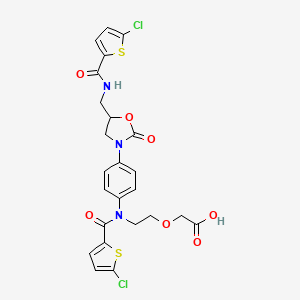

The synthesis of this compound involves a reaction with triethylamine in N,N-dimethyl acetamide at 0 - 20℃ . The reaction was allowed to stir at 0 C for one hour and then slowly allowed to warm to room temperature and react overnight .Molecular Structure Analysis

The InChI Code for this compound is 1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) . This indicates the molecular structure of the compound.Chemical Reactions Analysis

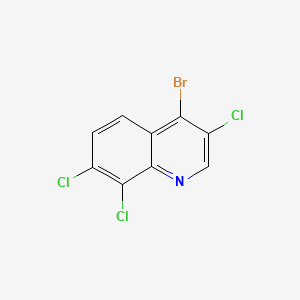

The compound is involved in a reaction with 2,6-dichloro-3-nitropyridine in DMA (50 ml) and triethylamine (5 ml) chilled to 0 C . This reaction is part of the synthesis process of the compound .Physical And Chemical Properties Analysis

The compound has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C9, CYP2D6, or CYP3A4, but it is an inhibitor of CYP2C19 . The compound has a Log Kp (skin permeation) of -6.17 cm/s . Its water solubility is 0.325 mg/ml or 0.00124 mol/l, classifying it as soluble .科学研究应用

- Studies explore its potential as an enzyme inhibitor, receptor modulator, or scaffold for drug design .

- Investigations focus on understanding its mechanism of action and potential as an anticancer agent .

- Its unique cyclobutyl moiety can be modified to create novel materials, polymers, or functionalized surfaces .

- Investigations include ring-opening reactions, photochemical processes, and ring expansion reactions .

- Molecular dynamics simulations and quantum calculations provide insights into its stability, conformational preferences, and interactions with solvents or other molecules .

Medicinal Chemistry and Drug Development

Cancer Research

Materials Science and Organic Synthesis

Cyclobutane Ring Chemistry

Computational Chemistry and Molecular Modeling

Biological Applications Beyond Pharmaceuticals

安全和危害

The compound has a GHS07 pictogram and a signal word of "Warning" . Its hazard statements include H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do.

属性

IUPAC Name |

tert-butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYSJYBVYFILEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718856 |

Source

|

| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-(4-aminophenyl)cyclobutyl)carbamate | |

CAS RN |

1259224-00-4 |

Source

|

| Record name | Carbamic acid, N-[1-(4-aminophenyl)cyclobutyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259224-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(4-aminophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)